molecular formula C6H5N3O2S B12966599 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Katalognummer: B12966599
Molekulargewicht: 183.19 g/mol
InChI-Schlüssel: AISKVSCYBSRBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features both a thieno and pyrazole ring fused together.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-c]pyrazole derivatives with suitable amines and carboxylic acids. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thieno[2,3-c]pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups provide versatile sites for further functionalization, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

Molekularformel

C6H5N3O2S

Molekulargewicht

183.19 g/mol

IUPAC-Name

3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C6H5N3O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,10,11)(H3,7,8,9)

InChI-Schlüssel

AISKVSCYBSRBAM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC2=NNC(=C21)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.